molecular formula C15H16BrN3O B6417679 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one CAS No. 293329-90-5

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one

Cat. No. B6417679
CAS RN: 293329-90-5
M. Wt: 334.21 g/mol
InChI Key: PGPKZTWJJLSUDN-UHFFFAOYSA-N
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Description

The compound “4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound . The benzodiazole ring is attached to a pyrrolidin-2-one group, a five-membered lactam ring. The molecule also contains a bromopropenyl group, which is a type of alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole and pyrrolidin-2-one rings likely contribute significantly to the compound’s overall structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the benzodiazole ring, the bromopropenyl group, and the pyrrolidin-2-one ring. The bromine atom in the bromopropenyl group would likely be a significant site of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodiazole ring could contribute to its aromaticity and stability, while the bromopropenyl group could influence its reactivity .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidinones, including the compound , have been found to exhibit significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Pyrrolidinones have also shown promising results in anticancer studies . They could be used in the synthesis of novel compounds active against different types of cancer.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory properties . They could be used in the development of new anti-inflammatory medications.

Antidepressant Activity

Pyrrolidinones have been found to have antidepressant effects . This suggests potential applications in the treatment of mood disorders.

Anticonvulsant Activity

The anticonvulsant activity of pyrrolidinones makes them potential candidates for the development of new treatments for epilepsy and other seizure disorders .

Protoporphyrinogen Oxidase (PPO) Inhibitors

Monocarbonyl analogs of cyclic imides, including pyrrolidinones, have acted as potential protoporphyrinogen oxidase (PPO) inhibitors . This suggests potential applications in the field of herbicides.

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidinones have been used in the asymmetric synthesis of organocatalysts . This suggests potential applications in the field of organic synthesis and catalysis.

Synthesis of New Optically Active 2-Pyrrolidinones

A new class of optically active 2-pyrrolidinones was synthesized, starting from S-pyroglutamic acid . This suggests potential applications in the field of chiral synthesis.

Safety and Hazards

As with any chemical compound, handling “4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one” would require appropriate safety precautions. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The study of benzodiazole derivatives and related compounds is a rich field of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, properties, and potential applications of “4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one” and similar compounds.

properties

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKZTWJJLSUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142576
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

293329-90-5
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293329-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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